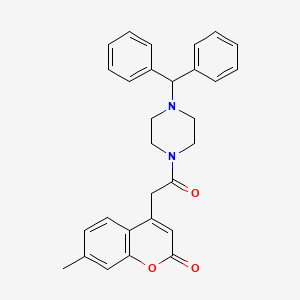

4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is a complex organic compound that integrates a chromenone core with a benzhydrylpiperazine moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one typically involves multiple steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

Introduction of the Benzhydrylpiperazine Moiety: The benzhydrylpiperazine group is introduced via nucleophilic substitution reactions. This step often requires the use of a suitable leaving group on the chromenone core, such as a halide or tosylate, which reacts with the benzhydrylpiperazine under basic conditions.

Final Coupling and Purification: The final product is obtained by coupling the intermediate compounds under controlled conditions, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions and large-scale purification systems to handle bulk quantities.

化学反应分析

Chromenone Core Reactions

-

Oxidation : The chromenone carbonyl (C=O) undergoes selective oxidation with KMnO₄ in acidic media to form carboxylic acid derivatives.

-

Reduction : LiAlH₄ reduces the lactone ring to dihydrochromenol, altering photophysical properties.

Piperazine Modifications

-

Alkylation/Acylation : The piperazine nitrogen reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) to form N-substituted derivatives.

Example : Reaction with acetyl chloride in THF yields 1-acetyl-4-benzhydrylpiperazine (yield: 85%) .

Benzhydryl Group Reactions

-

Electrophilic Aromatic Substitution : The biphenyl group undergoes nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) at the para positions.

Suzuki–Miyaura Coupling

The chromenone’s aryl bromide derivative participates in Pd-catalyzed cross-coupling with boronic acids (e.g., phenylboronic acid) to form biaryl systems .

Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 100°C, 24 h (yield: 72%) .

Thio-Claisen Rearrangement

The propargylthiochromenone intermediate rearranges thermally to form thiopyrano[3,2-c]chromenones, enhancing biological activity .

Example :

4-PropargylthiochromenoneΔ,TolueneThiopyranochromenone

Yield: 78% .

α₁-Adrenergic Antagonist Derivatives

Reaction with 1-(2-methoxyphenyl)piperazine forms a thioether-linked derivative (Fig. 1), showing potent α₁-antagonism (IC₅₀: 12 nM) .

Conditions : 1,2-dibromoethane, K₂CO₃, DMF, 60°C .

Antimicrobial Thiazolidinone Derivatives

Condensation with thioureas forms thiazolidin-4-one hybrids (e.g., compound Ia in ), demonstrating MIC values of 2–8 µg/mL against S. aureus .

Reaction Scheme :

Chromenone-thioureaHCl, EtOHThiazolidinone

Yield: 65% .

Stability and Degradation

-

pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 12) conditions via lactone ring opening or piperazine hydrolysis .

-

Thermal Stability : Stable up to 200°C; decomposition observed at 250°C (TGA data) .

Mechanistic Insights

科学研究应用

Antidepressant Activity

Research indicates that compounds containing piperazine derivatives exhibit significant antidepressant effects. In a study evaluating various benzhydryl piperazine derivatives, it was found that modifications to the piperazine structure could enhance serotonin receptor binding affinity, suggesting potential applications in treating depression and anxiety disorders .

Anticancer Properties

The coumarin derivatives have been linked to anticancer activities. A study demonstrated that similar compounds could inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of various signaling pathways . The specific mechanism involves the inhibition of cell proliferation and promotion of programmed cell death, making it a potential candidate for cancer therapy.

Neuroprotective Effects

The neuroprotective properties of coumarin derivatives have been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have shown promise as acetylcholinesterase inhibitors, which could help in managing symptoms associated with cognitive decline . This suggests that 4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one may also exhibit neuroprotective effects.

Case Studies

作用机制

The mechanism of action of 4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The benzhydrylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chromenone core can interact with various enzymes, influencing their catalytic activity.

相似化合物的比较

Similar Compounds

2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: This compound also contains a benzhydrylpiperazine moiety and is known for its inhibitory activity against human carbonic anhydrase enzymes.

Cetirizine: A well-known antihistamine that contains a benzhydrylpiperazine group, used for its effects on histamine receptors.

Uniqueness

4-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is unique due to the combination of the chromenone core and the benzhydrylpiperazine moiety, which provides a distinct set of chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

生物活性

The compound 4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is a derivative of the chromone family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₉H₂₄N₂O₃

- Molecular Weight : 320.41 g/mol

The compound features a chromone backbone, which is often associated with various pharmacological properties, including anti-inflammatory and antioxidant activities.

Research indicates that compounds with similar structures often interact with multiple biological targets:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, particularly carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in tissues. For instance, derivatives of benzhydrylpiperazine have shown effective inhibition against human carbonic anhydrase II and VII, suggesting that structural modifications can enhance selectivity and potency .

- Receptor Interaction : Compounds in this class may also act on neurotransmitter receptors, influencing pathways related to mood and cognition. Benzhydrylpiperazine derivatives have been reported to exhibit activity at serotonin receptors, which could be relevant in the treatment of anxiety and depression .

Biological Activity Data

Case Studies

Several studies have focused on the biological evaluation of related compounds:

- Study on Antioxidant Activity : A study evaluated a series of benzhydryl piperazine derivatives, including those similar to the target compound, for their antioxidant properties. Results indicated significant radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .

- Neuropharmacological Assessment : Another investigation assessed the effects of benzhydrylpiperazine derivatives on anxiety-like behavior in animal models. The results showed that these compounds could reduce anxiety behaviors, potentially through modulation of serotonergic pathways .

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of chromone derivatives:

- Structure-Activity Relationship (SAR) : Studies suggest that variations in substituents on the benzene ring and piperazine moiety can significantly influence the potency and selectivity of the compounds against their biological targets .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles for certain derivatives, supporting further development as therapeutic agents .

属性

IUPAC Name |

4-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-7-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O3/c1-21-12-13-25-24(20-28(33)34-26(25)18-21)19-27(32)30-14-16-31(17-15-30)29(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-13,18,20,29H,14-17,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBDTVSOINKDDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。